1-(2-{[(2-thioxo-1,3-benzothiazol-3(2H)-yl)methyl]sulfanyl}-1H-benzimidazol-1-yl)ethanone
Description
1-[2-({[2-THIOXO-1,3-BENZOTHIAZOL-3(2H)-YL]METHYL}SULFANYL)-1H-1,3-BENZIMIDAZOL-1-YL]-1-ETHANONE is a complex organic compound that features a unique structure combining benzothiazole and benzimidazole moieties
Properties
Molecular Formula |
C17H13N3OS3 |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
1-[2-[(2-sulfanylidene-1,3-benzothiazol-3-yl)methylsulfanyl]benzimidazol-1-yl]ethanone |
InChI |
InChI=1S/C17H13N3OS3/c1-11(21)20-13-7-3-2-6-12(13)18-16(20)23-10-19-14-8-4-5-9-15(14)24-17(19)22/h2-9H,10H2,1H3 |
InChI Key |
XHOLWHZNVMHCME-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2N=C1SCN3C4=CC=CC=C4SC3=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-({[2-THIOXO-1,3-BENZOTHIAZOL-3(2H)-YL]METHYL}SULFANYL)-1H-1,3-BENZIMIDAZOL-1-YL]-1-ETHANONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole and benzimidazole intermediates, followed by their coupling through a sulfanyl linkage. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1-[2-({[2-THIOXO-1,3-BENZOTHIAZOL-3(2H)-YL]METHYL}SULFANYL)-1H-1,3-BENZIMIDAZOL-1-YL]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .
Scientific Research Applications
Chemistry
1-(2-{[(2-thioxo-1,3-benzothiazol-3(2H)-yl)methyl]sulfanyl}-1H-benzimidazol-1-yl)ethanone serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore various reaction mechanisms and develop new synthetic methodologies.
Biology
In biological studies, this compound has shown potential as a bioactive agent , with research investigating its effects on various pathways. Its interactions with enzymes and receptors can lead to significant biological outcomes, making it a candidate for further exploration in biochemical applications .
Medicine
Research is ongoing into the compound's potential as a therapeutic agent . The unique structural features may provide advantages in treating diseases where conventional therapies are less effective. Preliminary studies suggest it may exhibit antimicrobial and anticancer properties, warranting further investigation into its efficacy and safety profiles .
Industry
In industrial applications, this compound is utilized in the development of new materials with enhanced stability or reactivity. Its properties make it suitable for use in pharmaceuticals and agrochemicals, where specific reactivity can be beneficial for product formulation .
Antimicrobial Activity
A study evaluated the antimicrobial activity of derivatives of this compound against various pathogens. Results indicated significant inhibition against bacteria such as Klebsiella pneumoniae, suggesting potential applications in developing new antibacterial agents .
Anticancer Properties
Another investigation focused on the anticancer properties of the compound. It was found to induce apoptosis in cancer cell lines, highlighting its potential as a therapeutic agent in oncology. Further research is needed to determine the underlying mechanisms and optimize its efficacy .
Mechanism of Action
The mechanism by which 1-[2-({[2-THIOXO-1,3-BENZOTHIAZOL-3(2H)-YL]METHYL}SULFANYL)-1H-1,3-BENZIMIDAZOL-1-YL]-1-ETHANONE exerts its effects is complex and involves multiple molecular targets and pathways. The benzothiazole and benzimidazole moieties can interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The sulfanyl linkage may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
1,2-Benzisothiazol-3(2H)-one: This compound shares the benzothiazole core but lacks the benzimidazole moiety and sulfanyl linkage.
3-(2-THIOXO-1,3-BENZOTHIAZOL-3(2H)-YL)PROPANAL THIOSEMICARBAZONE: This compound has a similar benzothiazole structure but differs in its functional groups and overall molecular architecture.
Uniqueness
1-[2-({[2-THIOXO-1,3-BENZOTHIAZOL-3(2H)-YL]METHYL}SULFANYL)-1H-1,3-BENZIMIDAZOL-1-YL]-1-ETHANONE is unique due to its combination of benzothiazole and benzimidazole moieties linked by a sulfanyl group. This structure imparts specific chemical and biological properties that are not found in simpler analogs, making it a valuable compound for research and industrial applications .
Biological Activity
The compound 1-(2-{[(2-thioxo-1,3-benzothiazol-3(2H)-yl)methyl]sulfanyl}-1H-benzimidazol-1-yl)ethanone is a complex organic molecule with significant potential in medicinal chemistry. This article reviews its biological activities, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. Its molecular formula is , with a molecular weight of 348.4 g/mol. Below are key structural features:
| Property | Value |
|---|---|
| Molecular Formula | C19H12N2OS2 |
| Molecular Weight | 348.4 g/mol |
| IUPAC Name | 1-[(2-sulfanylidene-1,3-benzothiazol-3-yl)methyl]benzo[cd]indol-2-one |
| Canonical SMILES | C1=CC=C2C(=C1)N(C(=S)S2)CN3C4=CC=CC5=C4C(=CC=C5)C3=O |
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to the target molecule possess antibacterial and antifungal activities. For instance, derivatives have been evaluated against various bacterial strains, demonstrating effective inhibition at minimal inhibitory concentrations (MIC) ranging from 50 μg/mL to 200 μg/mL .
Anticancer Properties
The anticancer potential of benzothiazole derivatives has been widely studied. The compound under review has shown promise in inhibiting the proliferation of cancer cell lines such as SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric). In vitro assays revealed moderate to high inhibitory activities against these cell lines, suggesting its potential as an anticancer agent .
The mechanism of action for this compound likely involves enzyme inhibition through binding to active sites or allosteric sites on target proteins, which prevents substrate binding and catalysis. This interaction can lead to downstream effects that inhibit cellular proliferation or induce apoptosis in cancer cells.
Study on Antimicrobial Properties
A study published in Pathogens evaluated the antibacterial activity of various benzothiazole derivatives against Gram-positive and Gram-negative bacteria. The research found that certain derivatives exhibited potent activity at concentrations as low as 100 μg/mL, indicating that structural modifications can enhance antimicrobial efficacy .
Evaluation of Anticancer Activity
In another study, a series of benzothiazole derivatives were synthesized and tested for their antiproliferative effects on human cancer cell lines. Notably, compounds with specific substitutions showed significant growth inhibition in cancer cells, with log GI50 values indicating strong activity against renal and CNS cancers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
